REACTION_CXSMILES
|
ClC1[N:7]=[C:6](C)[C:5](CC)=[C:4](C)[N:3]=1.[CH3:12][C:13]1[C:14](I)=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17].FC1C(I)=C(C=CC=1)C(O)=O>>[CH3:12][C:13]1[C:14]([N:7]2[CH:6]=[CH:5][CH:4]=[N:3]2)=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)C)CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)O)C=CC1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=O)O)C=CC1)N1N=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |